![molecular formula C7H11Cl2N3S B1325060 (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride CAS No. 1177148-05-8](/img/structure/B1325060.png)

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

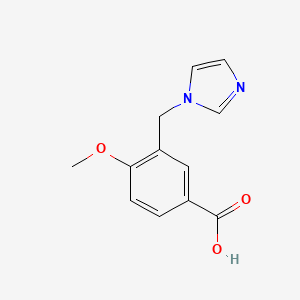

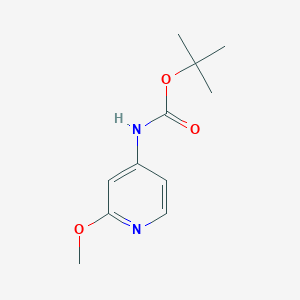

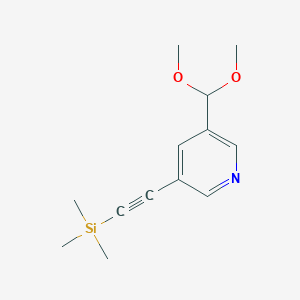

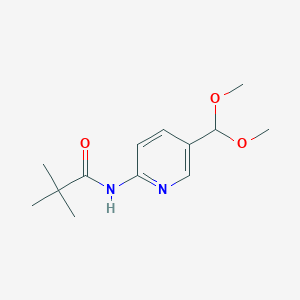

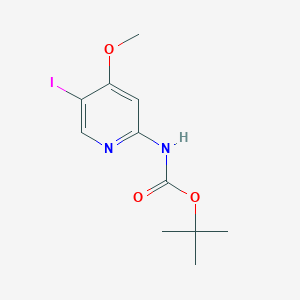

“(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride” is a chemical compound with the empirical formula C7H11Cl2N3S . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isNC(C)C1=CN2C(SC=C2)=N1.[H]Cl.[H]Cl . The InChI is 1S/C7H9N3S.2ClH/c1-5(8)6-4-10-2-3-11-7(10)9-6;;/h2-5H,8H2,1H3;2*1H . The InChI key is YTGHEXVLUUDAIR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 240.15 .Scientific Research Applications

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazoles have shown potential in antimicrobial activities. For instance, derivatives synthesized by Shankerrao et al. (2017) exhibited promising antimicrobial properties (Shankerrao, Bodke, & Santoshkumar, 2017).

Anti-cancer Properties

Several studies have highlighted the anti-cancer capabilities of imidazo[2,1-b][1,3]thiazole derivatives. Hussein and Al-lami (2022) reported significant anti-cancer activity in kidney cancer for some synthesized derivatives (Hussein & Al-lami, 2022). Additionally, Potikha and Brovarets (2020) discovered that certain derivatives showed a moderate ability to suppress the growth of kidney cancer cells (Potikha & Brovarets, 2020).

Anticoccidial Activity

Research by Scribner et al. (2008) demonstrated the effectiveness of imidazo[2,1-b][1,3]thiazoles as anticoccidial agents, with several compounds displaying significant in vitro and in vivo potency (Scribner et al., 2008).

COX-2 Inhibitory Activity

Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs and evaluated them as COX-2 inhibitors. These compounds showed selective inhibition of the COX-2 enzyme, indicating potential for anti-inflammatory applications (Shahrasbi et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride are currently unknown . The compound contains an imidazo[2,1-b][1,3]thiazole ring system, which is prevalent in various bioactive molecules. This suggests potential for targeting specific enzymes or receptors.

Mode of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited . These properties are crucial in determining the bioavailability of the compound.

properties

IUPAC Name |

1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S.2ClH/c1-5(8)6-4-10-2-3-11-7(10)9-6;;/h2-5H,8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGHEXVLUUDAIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CSC2=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.